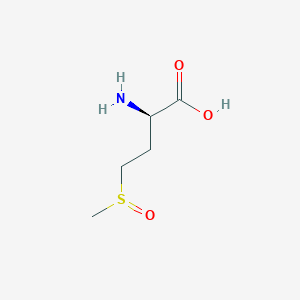

d-methionine sulfoxide

概要

説明

D-メチオニンスルホキシド: は、アミノ酸メチオニンの酸化された形態です。翻訳後にメチオニンの酸化によって生成される天然化合物です。この化合物は、特に酸化ストレスと老化の文脈において、さまざまな生物学的プロセスにおいて重要です。 メチオニンスルホキシドは、メチオニン-S-スルホキシドとメチオニン-R-スルホキシドの2つのジアステレオマーの形態で存在します .

準備方法

合成経路と反応条件

D-メチオニンスルホキシドは、D-メチオニンの酸化によって合成できます。このプロセスで使用される一般的な酸化剤には、過酸化水素(H₂O₂)と次亜塩素酸塩(ClO⁻)があります。反応は通常、穏やかな条件下で起こり、酸化剤を水または適切な緩衝液中のD-メチオニンの溶液に添加します。 反応は、所望の酸化レベルに達するまで監視されます .

工業生産方法

D-メチオニンスルホキシドの工業生産には、同様の酸化プロセスが用いられますが、より大規模に行われます。連続フロー反応器の使用と酸化剤の制御された添加により、製品品質が常に一定になります。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています。

化学反応の分析

反応の種類

酸化: D-メチオニンは、過酸化水素または次亜塩素酸塩などの酸化剤を使用してD-メチオニンスルホキシドに酸化できます。

還元: D-メチオニンスルホキシドは、チオレドキシンなどの還元剤の存在下で、メチオニンスルホキシドレダクターゼ(MsrAおよびMsrB)によってD-メチオニンに還元できます.

置換: D-メチオニンスルホキシドのスルホキシド基は置換反応を受ける可能性がありますが、これらの反応はそれほど一般的ではありません。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)、次亜塩素酸塩(ClO⁻)

還元: メチオニンスルホキシドレダクターゼ(MsrAおよびMsrB)、チオレドキシン

生成される主な生成物

酸化: D-メチオニンスルホキシド

還元: D-メチオニン

科学研究への応用

化学

化学において、D-メチオニンスルホキシドは、酸化還元反応を研究するためのモデル化合物として使用されます。酸化ストレスのメカニズムと抗酸化剤の役割を理解するのに役立ちます。

生物学

生物学的研究において、D-メチオニンスルホキシドは酸化ストレスのマーカーとして役立ちます。 その形成と還元は、酸化損傷に対する細胞応答と、メチオニンスルホキシドレダクターゼを含む修復メカニズムを理解するために研究されています .

医学

D-メチオニンスルホキシドは、老化と加齢に伴う疾患における役割について調査されています。 組織内のメチオニンスルホキシドのレベル上昇は、酸化損傷およびタンパク質機能不全に関連しており、アルツハイマー病などの神経変性疾患でよく見られます .

産業

工業部門では、D-メチオニンスルホキシドは医薬品製造に使用され、他の硫黄含有化合物の合成における前駆体として使用されます。

科学的研究の応用

Chemistry

In chemistry, D-methionine sulfoxide is used as a model compound to study oxidation-reduction reactions. It helps in understanding the mechanisms of oxidative stress and the role of antioxidants.

Biology

In biological research, this compound serves as a marker for oxidative stress. Its formation and reduction are studied to understand cellular responses to oxidative damage and the repair mechanisms involving methionine sulfoxide reductases .

Medicine

This compound is investigated for its role in aging and age-related diseases. Elevated levels of methionine sulfoxide in tissues are associated with oxidative damage and protein dysfunction, which are common in neurodegenerative diseases like Alzheimer’s .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other sulfur-containing compounds.

作用機序

D-メチオニンスルホキシドは、主に酸化ストレスにおける役割を通じてその効果を発揮します。タンパク質中のメチオニン残基の酸化は、構造変化と機能の喪失につながる可能性があります。 メチオニンスルホキシドレダクターゼ(MsrAおよびMsrB)は、メチオニンスルホキシドをメチオニンに還元する触媒作用を触媒し、酸化されたタンパク質を修復し、その機能を回復させます . この還元プロセスには、チオレドキシンからスルホキシド基への電子の移動が含まれます。

類似の化合物との比較

類似の化合物

メチオニンスルホン: 硫黄原子がさらに酸化されたメチオニンの別の酸化された形態。

システインスルホキシド: アミノ酸システインの酸化された形態。

独自性

D-メチオニンスルホキシドは、タンパク質を酸化損傷から保護するために不可欠な、可逆的な酸化還元サイクルによって独自です。 メチオニンスルホンはメチオニンに容易に還元されませんが、D-メチオニンスルホキシドはメチオニンスルホキシドレダクターゼによって効率的に修復されます .

類似化合物との比較

Similar Compounds

Methionine sulfone: Another oxidized form of methionine, where the sulfur atom is further oxidized.

Cysteine sulfoxide: An oxidized form of the amino acid cysteine.

Uniqueness

D-Methionine sulfoxide is unique due to its reversible oxidation-reduction cycle, which is crucial for protecting proteins from oxidative damage. Unlike methionine sulfone, which is not readily reduced back to methionine, this compound can be efficiently repaired by methionine sulfoxide reductases .

生物活性

D-Methionine sulfoxide (MetSO) is an oxidized form of the amino acid methionine, existing in two diastereomeric forms: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). The biological activity of MetSO is significant in various physiological and pathological contexts, particularly regarding oxidative stress, neurodegenerative diseases, and aging. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

1.1 Oxidative Stress Response

Methionine sulfoxide reductases (Msrs) are crucial enzymes that reduce MetSO back to methionine, thereby playing a protective role against oxidative damage. The reduction process involves two distinct enzymes: MsrA, which preferentially reduces Met-S-O, and MsrB, which targets Met-R-O. The efficiency of these enzymes diminishes with aging, leading to increased accumulation of MetSO in tissues, which has been linked to age-related disorders .

1.2 Neuroprotective Effects

Recent studies have highlighted the role of MetSO in neuroprotection. In mouse models of Alzheimer's disease (AD), the accumulation of oxidized methionine residues has been observed in key proteins associated with neuroinflammation and cognitive decline. For instance, a study analyzing the hippocampus of transgenic AD mice demonstrated significant increases in methionine sulfoxide levels correlated with age and disease progression .

2.1 Aging and Methionine Sulfoxide Accumulation

A longitudinal study on the impact of aging on methionine sulfoxide levels revealed that older mice exhibited a marked increase in both free and protein-bound MetSO. The study quantified these levels at different ages (3, 6, and 9 months) in both wild-type (WT) and 5XFAD mice models:

| Age (Months) | MSox Peptides (WT) | MSox Peptides (5XFAD) | MSox Proteins (WT) | MSox Proteins (5XFAD) | MSox % (WT) | MSox % (5XFAD) |

|---|---|---|---|---|---|---|

| 3 | 396 | 396 | 228 | 228 | 3.59 | 3.59 |

| 6 | 603 | 606 | 282 | 285 | 4.20 | 4.22 |

| 9 | 819 | 822 | 358 | 358 | 4.48 | 4.48 |

This data indicates a progressive increase in oxidative modifications associated with aging and neurodegenerative processes .

2.2 Methionine Sulfoxide as a Biomarker

Research has identified MetSO as a potential biomarker for various conditions, including major depressive disorder (MDD). A comparative analysis revealed significantly lower ratios of methionine to methionine sulfoxide in patients with MDD compared to healthy controls, suggesting that oxidative stress may play a role in the pathophysiology of depression .

3. Implications for Therapy

The differential reduction capabilities of Msrs suggest potential therapeutic strategies targeting oxidative stress-related diseases. Enhancing Msr activity or supplementing with reduced forms of methionine may help mitigate oxidative damage associated with aging and neurodegeneration.

特性

IUPAC Name |

(2R)-2-amino-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFRNWWLZKMPFJ-CQIZIWTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276416 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21056-56-4 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。